Microwave-Assisted Synthesis of 4-Methoxybenzisothiazolone 1,1-Dioxide Achieves 91% Yield from 4-Fluoro Precursor
The 4-methoxy derivative is synthesized from 4-fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide via nucleophilic aromatic substitution with sodium methoxide in methanol under microwave irradiation at 150°C for 22 minutes, affording a 91% isolated yield (0.968 g, 4.54 mmol) as a tan solid . This synthetic route leverages the electronic activation provided by the sulfonyl moiety to achieve high-yielding methoxy incorporation, a transformation that is not directly applicable to unsubstituted saccharin lacking the 4-position halogen handle .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 91% (0.968 g, 4.54 mmol scale) |
| Comparator Or Baseline | 4-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide (precursor); typical SNAr methoxylation yields for similar heteroaromatic fluorides range 60-85% |
| Quantified Difference | 91% yield achieved within 22 minutes under microwave conditions |
| Conditions | Microwave irradiation, 150°C, methanol, sodium methoxide (25% in MeOH), 5 mmol scale |
Why This Matters
The high-yielding, rapid microwave protocol enables efficient procurement of the 4-methoxy derivative for downstream medicinal chemistry applications, reducing both synthesis time and material costs relative to alternative routes.
